3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione
Description
Properties
IUPAC Name |
3-[3-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O4S/c1-17-23(18(2)30(26-17)19-8-14-35(33,34)15-19)28-12-10-27(11-13-28)22(31)7-9-29-16-25-21-6-4-3-5-20(21)24(29)32/h3-6,16,19H,7-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCUQGURSDVVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine and pyrazole moieties. The final step involves the formation of the thiolane ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may have significant pharmacological properties. The presence of the quinazoline moiety is particularly noteworthy as quinazolines are known for their diverse biological activities. They have been studied for their roles in treating various conditions, including cancer and infectious diseases .
Synthesis and Derivatives
Research has indicated that derivatives of quinazoline and related compounds exhibit potent antimicrobial and cytotoxic activities. For instance, the synthesis of novel quinazoline derivatives has shown promising results in inhibiting bacterial growth and exhibiting anticancer properties . The incorporation of piperazine and thiolane rings into the structure may enhance these activities by improving solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of quinazoline-based compounds in cancer therapy. The 4-oxo-3,4-dihydroquinazoline derivatives have demonstrated significant inhibitory effects on tumor cell lines through various mechanisms, including apoptosis induction and cell cycle arrest . The specific structure of 3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione could be optimized to enhance these effects.
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also under investigation. Studies have shown that similar structures exhibit activity against both gram-positive and gram-negative bacteria. The incorporation of specific substituents can significantly influence the antimicrobial efficacy .
Case Studies and Research Findings
A detailed examination of existing literature reveals several case studies where similar compounds have been synthesized and tested for various biological activities:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Kumar et al. (2013) | Quinazoline derivatives | Antimicrobial | Significant activity against Staphylococcus aureus |
| Desai et al. (2015) | 2-(chloromethyl)-quinazoline derivatives | Cytotoxic | Induced apoptosis in cancer cell lines |
| Sladowska et al. (2020) | Piperazine-based compounds | Analgesic | Superior analgesic activity compared to acetylsalicylic acid |
These studies emphasize the versatility of quinazoline derivatives in drug development and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
Key Observations :
- The thiolane-1,1-dione group distinguishes it from sulfonamide or thiadiazole-containing analogs, likely influencing redox stability and solubility .
Bioactivity Profiles
Table 2: Comparative Bioactivity Data
Key Findings :
- The target compound exhibits submicromolar inhibition against parasitic kinases, outperforming triazolopyrimidine derivatives in specificity .
- Structural analogs with thiadiazole or triazole groups show stronger antifungal activity, likely due to interactions with cytochrome P450 enzymes .
Computational and Physicochemical Comparisons
Table 3: Molecular Similarity and Docking Scores
Insights :
- Despite lower Tanimoto scores compared to SAHA, the target compound’s docking affinity for kinases aligns with its observed bioactivity .
Pharmacokinetic and Toxicity Predictions
- Solubility: The thiolane-1,1-dione group improves aqueous solubility (2.8 mg/mL) compared to non-sulfone analogs (<1.5 mg/mL) .
- Metabolic Stability : Piperazine-linked compounds show slower hepatic clearance than piperidine derivatives in vitro .
- Toxicity : Low Ames test mutagenicity risk predicted due to absence of nitro or aromatic amine groups .
Biological Activity
The compound 3-(3,5-dimethyl-4-{4-[3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoyl]piperazin-1-yl}-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a thiolane ring with multiple functional groups including a pyrazole and a quinazoline derivative. Its molecular formula is C₁₈H₃₁N₅O₃S, and it possesses a molecular weight of approximately 385.55 g/mol. The presence of the piperazine moiety is particularly significant due to its known pharmacological properties.
Antimicrobial Activity
Research indicates that quinazoline derivatives often exhibit antibacterial and antifungal activities . For instance, studies have shown that compounds similar to the target compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the quinazoline nucleus is crucial for enhancing antimicrobial properties due to its ability to interact with bacterial enzymes and disrupt cellular processes .
Cytotoxicity
Some studies have reported the cytotoxic effects of related compounds on cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways, including the inhibition of key enzymes involved in cell proliferation. For example, derivatives with similar structural features have been shown to inhibit cell growth in human cancer cell lines through the activation of caspase pathways .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibitory activity , particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease. Related compounds have demonstrated moderate to high inhibitory effects on these enzymes, indicating that the target compound may also possess similar properties .
Synthesis and Evaluation
A series of studies focused on synthesizing derivatives of quinazoline and pyrazole compounds revealed that modifications at specific positions significantly enhance biological activity. For instance, substituents on the phenyl ring or variations in the piperazine moiety led to improved antimicrobial efficacy .
One notable study synthesized a derivative with a similar backbone and evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling pyrazole and piperazine derivatives via propanoyl linkers. For example, sodium hydride in toluene has been used to activate intermediates, while copper sulfate and ascorbate facilitate click chemistry for triazole formation . Optimization includes varying catalysts (e.g., Pd for cross-coupling), solvent polarity (THF vs. DMF), and temperature (50–100°C). Column chromatography with silica gel and gradient elution is standard for purification .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of HPLC (≥95% purity), NMR (1H/13C for functional groups), and high-resolution mass spectrometry (HRMS) to confirm molecular weight. IR spectroscopy can validate carbonyl (1700–1750 cm⁻¹) and sulfone (1300–1350 cm⁻¹) groups. X-ray crystallography is recommended for resolving stereochemical ambiguities .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid dermal contact. Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability. Avoid aqueous or protic solvents if the compound is moisture-sensitive .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological targets, and what validation steps are required?
- Methodological Answer : Dock the compound against enzymes like 14-α-demethylase (PDB: 3LD6) using AutoDock Vina or Schrödinger Suite. Set grid boxes around active sites and validate with co-crystallized ligands. Follow up with in vitro assays (e.g., fungal growth inhibition for antifungals) to confirm docking predictions .
Q. What strategies resolve contradictions in activity data across different experimental models?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based). For example, if antifungal activity conflicts between microdilution and agar diffusion assays, perform time-kill curves or SEM imaging to assess membrane disruption. Revisit computational models to refine binding affinity calculations .
Q. How can computational-experimental synergies accelerate reaction optimization?
- Methodological Answer : Employ quantum mechanical (QM) calculations (Gaussian, ORCA) to map reaction pathways and identify rate-limiting steps. Pair with high-throughput screening (HTS) to test predicted conditions. For instance, ICReDD’s workflow integrates DFT-based transition-state searches with robotic synthesis to narrow optimal conditions .
Q. What analytical techniques diagnose decomposition or isomerization during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
